3-Cyclohexyl-3-oxopropanenitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 3-Cyclohexyl-3-oxopropanenitrile, such as cyclopropanes and nitriles, involves various strategies. For example, donor-acceptor cyclopropanes can undergo reactions with nitriles under the influence of Lewis acids to form tetrahydropyridazines and other cyclic structures. These transformations often involve [3 + 3]-cycloadditions or formal [3 + 2] cycloadditions, facilitating access to structurally diverse pyridazine derivatives and 2H-3,4-dihydropyrrole cycloaddition products with high yields (Garve et al., 2016) (Yu & Pagenkopf, 2003).
Molecular Structure Analysis
The molecular structure of cyclohexyl-related compounds and their derivatives reveals complex interactions and arrangement. For instance, cyclohexylsilanetriol's structure, determined through single‐crystal x‐ray diffraction methods, showcases the molecule's crystalline arrangement and hydrogen bonding network, which may provide insights into the structural aspects of 3-Cyclohexyl-3-oxopropanenitrile (Ishida et al., 1982).
Scientific Research Applications
Synthetic Methodologies for 3-Oxopropanenitriles
Electrophilic Cyanoacetylation : A straightforward method for synthesizing heterocyclic 3-oxopropanenitriles involves electrophilic cyanoacetylation of heterocycles with mixed anhydrides. This approach, utilizing a catalyst like Mg(ClO4)2·2H2O, extends to cyanoacetylation of electron-poor aromatic compounds as well, showcasing the method's versatility and efficiency (Andicsová-Eckstein, Kozma, & Végh, 2016).
Reactions Involving 3-Oxopropanenitriles
Manganese(III) Acetate Mediated Oxidative Cyclizations : Utilizing manganese(III) acetate for oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes leads to the formation of 4,5-dihydrofuran-3-carbonitriles. These reactions are particularly efficient with 2-thienyl substituted alkenes, demonstrating good yields and showcasing the adaptability of 3-oxopropanenitriles in synthetic organic chemistry (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Chemistry of Substituted 3-Oxopropanenitriles
Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile : The synthesis and reactivity of different heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile have been extensively studied. This compound serves as a precursor for various heterocyclic compounds, highlighting its synthetic importance and the potential for creating structurally diverse molecules (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).
Safety And Hazards
The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-cyclohexyl-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFILZUIMJFKTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461853 | |
Record name | 3-Cyclohexyl-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-3-oxopropanenitrile | |
CAS RN |
62455-70-3 | |
Record name | 3-Cyclohexyl-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclohexyl-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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